molecular formula C12H21NO5 B8746054 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B8746054
M. Wt: 259.30 g/mol
InChI Key: WICBYPGHVGVDPI-UHFFFAOYSA-N
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Patent
US04638060

Procedure details

A solution of N-(t-butoxycarbonyl)-α-(1-hydroxycyclopentyl)glycine, benzyl ester (1.81 g, 4.98 mmoles) in 30 ml of absolute ethanol at 25° C. was treated with 0.4 g of 10% palladium on charcoal and hydrogen at one atmosphere for 2.5 hours. The catalyst was filtered and the solvent evaporated. Benzene was added and evaporated. Crystallization from isopropyl ether (first crop) and hexane (second crop) gave a total of 1.07 g of product, melting point 132°-134° C.
Name
N-(t-butoxycarbonyl)-α-(1-hydroxycyclopentyl)glycine, benzyl ester
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:25])[CH2:24][CH2:23][CH2:22][CH2:21]1)[C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>C(O)C.[Pd]>[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:25])[CH2:21][CH2:22][CH2:23][CH2:24]1)[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
N-(t-butoxycarbonyl)-α-(1-hydroxycyclopentyl)glycine, benzyl ester
Quantity
1.81 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC1=CC=CC=C1)C1(CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Benzene was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropyl ether (first crop) and hexane (second crop)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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